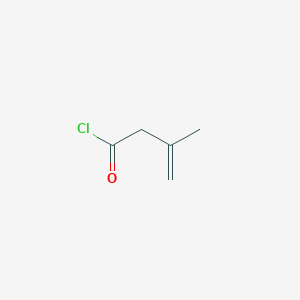
3-Methylbut-3-enoyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methylbut-3-enoyl chloride is a useful research compound. Its molecular formula is C5H7ClO and its molecular weight is 118.56 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Organic Synthesis
3-Methylbut-3-enoyl chloride is primarily used as a reagent in organic synthesis, particularly for the preparation of various acyl derivatives. Its reactivity allows it to participate in several important chemical transformations:
- Acylation Reactions : It serves as an acylating agent for alcohols and amines, leading to the formation of esters and amides, respectively. This property is particularly useful in synthesizing complex molecules in pharmaceutical chemistry.
Case Study: Synthesis of Bioactive Compounds
A study showcased the use of this compound in synthesizing bioactive compounds, including derivatives of tetramic acids. The compound was reacted with various nucleophiles to yield acylated products with potential biological activity, demonstrating its utility in drug development .
Analytical Chemistry
In analytical chemistry, this compound is used for separation techniques, particularly in high-performance liquid chromatography (HPLC). Its ability to form derivatives enhances the detection and quantification of target compounds.
Application in HPLC
- Separation Technique : The compound can be analyzed using reverse phase HPLC methods. A typical mobile phase includes acetonitrile and water, with phosphoric acid replaced by formic acid for mass spectrometry compatibility. This method is scalable for isolating impurities and suitable for pharmacokinetics studies .
Polymer Chemistry
This compound is also utilized in polymer chemistry as a monomer or a crosslinking agent. Its incorporation into polymer matrices can enhance properties such as thermal stability and mechanical strength.
Example of Polymer Synthesis
The compound has been employed in the synthesis of functionalized polymers through radical polymerization techniques. These polymers may exhibit unique properties suitable for applications in coatings, adhesives, and biomedical devices.
Environmental Considerations
Despite its useful applications, handling this compound requires caution due to its potential health hazards. It is classified under occupational exposure bands due to its irritant properties, necessitating appropriate safety measures during use .
Safety Data Summary
| Property | Value |
|---|---|
| Occupational Exposure Limit | > 1 to ≤ 10 ppm |
| Bioaccumulation Potential | Low |
| Mobility in Soil | Low |
Propriétés
Numéro CAS |
3350-77-4 |
|---|---|
Formule moléculaire |
C5H7ClO |
Poids moléculaire |
118.56 g/mol |
Nom IUPAC |
3-methylbut-3-enoyl chloride |
InChI |
InChI=1S/C5H7ClO/c1-4(2)3-5(6)7/h1,3H2,2H3 |
Clé InChI |
YCELAAKRCUULJD-UHFFFAOYSA-N |
SMILES |
CC(=C)CC(=O)Cl |
SMILES canonique |
CC(=C)CC(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















